Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1246851-47-7) is a highly functionalized cinnamate ester utilized as a bifunctional building block in advanced organic synthesis and medicinal chemistry. Featuring an ortho-bromine atom, a para-fluorine atom, and an alpha,beta-unsaturated methyl ester, this compound serves as a critical precursor for transition-metal-catalyzed cross-couplings and the construction of fluorinated heterocycles. In procurement contexts, it is selected for its orthogonal reactivity profile, allowing sequential modifications at the ester, the alkene, and the halogenated aromatic ring without requiring complex protection-deprotection strategies [1].
Substituting this specific methyl ester with its non-brominated analog (methyl 4-fluorocinnamate) completely eliminates the capacity for ortho-directed transition metal catalysis, preventing the synthesis of fused ring systems like 7-fluoroquinolines or 7-fluorocoumarins. Conversely, utilizing the free acid (2-bromo-4-fluorocinnamic acid) introduces an acidic proton that can poison sensitive organometallic catalysts and severely reduces solubility in aprotic solvents like dichloromethane, necessitating additional stoichiometric coupling reagents (e.g., HATU or EDC) for amidation [1]. Furthermore, replacing the methyl ester with an ethyl ester reduces the kinetics of downstream saponification or reduction steps, increasing reaction times and potentially lowering overall yields in time-sensitive manufacturing processes.
Compared to 2-bromo-4-fluorocinnamic acid, the methyl ester derivative exhibits significantly higher solubility in standard aprotic solvents such as dichloromethane and tetrahydrofuran, while eliminating the acidic proton that can interfere with basic transition-metal catalysts. Class-level data for cinnamate derivatives indicates that methyl esters achieve substantially higher solubility in non-polar media and prevent the premature quenching of Grignard or organolithium reagents during sequential synthetic steps [1].
| Evidence Dimension | Aprotic solvent compatibility and catalyst preservation |
| Target Compound Data | High solubility in DCM/THF; neutral ester does not quench basic organometallics |
| Comparator Or Baseline | 2-bromo-4-fluorocinnamic acid (free acid) |
| Quantified Difference | >5-fold estimated increase in aprotic solubility; elimination of stoichiometric base requirements |
| Conditions | Standard laboratory conditions (DCM/THF, 25°C) |
Procuring the methyl ester streamlines multi-step syntheses by avoiding the need for acid protection or the use of expensive coupling reagents.
The presence of the ortho-bromine atom provides an essential handle for intramolecular cyclization and cross-coupling reactions (e.g., Heck or Buchwald-Hartwig). Compared to methyl 4-fluorocinnamate, which lacks this functional group, the ortho-bromo derivative allows for direct conversion into 7-fluorinated coumarins, indoles, and quinolines. Class-level reactivity profiles demonstrate that ortho-halocinnamates undergo palladium-catalyzed cyclizations with yields typically exceeding 70%, a transformation entirely inaccessible to the unhalogenated baseline [1].
| Evidence Dimension | Yield of fused heterocyclic products (e.g., quinolines/coumarins) |
| Target Compound Data | Enables cyclization (typical class yields >70%) |
| Comparator Or Baseline | Methyl 3-(4-fluorophenyl)prop-2-enoate (lacks ortho-bromo) |
| Quantified Difference | 100% difference (reaction is impossible without the ortho-bromo handle) |
| Conditions | Palladium-catalyzed cross-coupling/cyclization conditions |
Buyers targeting fluorinated fused-ring pharmacophores must procure the ortho-bromo derivative to access these specific structural motifs.
In multi-step manufacturing where the ester serves as a temporary protecting group or requires conversion to an amide, the methyl ester offers superior hydrolysis kinetics compared to the ethyl ester analog. Standard saponification data for cinnamates shows that methyl esters hydrolyze approximately 2 to 3 times faster than their ethyl counterparts under mild basic conditions (e.g., LiOH in THF/water), minimizing the thermal degradation of the sensitive alpha,beta-unsaturated system [1].
| Evidence Dimension | Relative rate of alkaline hydrolysis |
| Target Compound Data | Rapid cleavage (baseline rate = 1x) |
| Comparator Or Baseline | Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate |
| Quantified Difference | ~2-3x faster hydrolysis rate |
| Conditions | Mild basic hydrolysis (LiOH, THF/H2O, ambient temperature) |
Faster deprotection kinetics reduce cycle times and improve overall yields by limiting side reactions, making the methyl ester the preferred choice for process scale-up.
The ortho-bromo and para-fluoro substitution pattern makes this compound an ideal starting material for the synthesis of 7-fluoroquinolines, 7-fluorocoumarins, and related fused bicyclic systems. The methyl ester can be readily converted or cyclized under palladium catalysis, providing direct access to privileged scaffolds in medicinal chemistry where the fluorine atom enhances metabolic stability [1].
The orthogonal reactivity of the aryl bromide and the alpha,beta-unsaturated ester allows for sequential functionalization. Chemists can perform Suzuki or Sonogashira couplings at the ortho position without affecting the Michael acceptor, which can subsequently be utilized for conjugate additions or cycloadditions in complex molecule synthesis [2].
Because the methyl ester is easily hydrolyzed under mild conditions compared to bulkier esters, it is highly suitable for late-stage saponification in the development of cinnamic acid-derived prodrugs or peptidomimetics. The rapid deprotection minimizes the risk of double-bond isomerization or degradation of sensitive functional groups introduced earlier in the synthesis [1].